(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Rhodanine SAR N3-substituted rhodanines anticancer activity

The target compound is a 2-thioxothiazolidin-4-one (rhodanine) derivative characterized by a 5-thiophen-2-ylmethylene substituent and an N3-(3-acetylphenyl) group. It belongs to a broader class of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones synthesized via Knoevenagel condensation of thiophene-2-carbaldehyde with rhodanine precursors.

Molecular Formula C16H11NO2S3
Molecular Weight 345.45
CAS No. 868147-30-2
Cat. No. B2809554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
CAS868147-30-2
Molecular FormulaC16H11NO2S3
Molecular Weight345.45
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
InChIInChI=1S/C16H11NO2S3/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)20)9-13-6-3-7-21-13/h2-9H,1H3/b14-9+
InChIKeyHMXKTLDLHVPHME-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: (E)-3-(3-Acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 868147-30-2) — A Preclinical 5-Thiophenylmethylene Rhodanine


The target compound is a 2-thioxothiazolidin-4-one (rhodanine) derivative characterized by a 5-thiophen-2-ylmethylene substituent and an N3-(3-acetylphenyl) group. It belongs to a broader class of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones synthesized via Knoevenagel condensation of thiophene-2-carbaldehyde with rhodanine precursors [1]. The compound is currently at preclinical research stage with documented potential in antimicrobial and antitumor screening panels, though its individual pharmacological profile remains largely uncharacterized in peer-reviewed primary literature. Its molecular formula is C16H11NO2S3 (MW 345.45) and it is typically supplied at ≥95% purity for research use.

Why Generic Substitution of Rhodanine Derivatives Is Not an Option: Substituent-Dependent Activity Cliffs in the N3 and C5 Positions


Rhodanine-based 2-thioxothiazolidin-4-ones are highly sensitive to the nature and position of substituents at both the N3 and C5 sites. Seemingly minor modifications—such as moving an acetyl group from the meta to the para position on the N3-phenyl ring, or replacing the thiophene heterocycle at C5 with a furan or indolin moiety—can result in dramatic potency shifts exceeding 5-fold in cytotoxicity assays [1]. Literature SAR data confirm that N3-substituted rhodanines with meta-substitution patterns often exhibit significantly reduced activity compared to their para-substituted counterparts, while the electronic character of the C5 heteroaryl group dictates target engagement and selectivity profiles [1]. Consequently, in-class compounds cannot be interchanged without risking loss of biological activity or alteration of the intended pharmacological profile.

Quantitative Differentiation Evidence for (E)-3-(3-Acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one vs. Close Analogs


Impact of N3 Aryl Positional Isomerism (meta- vs. para-Acetylphenyl) on Cytotoxic Potency in Rhodanine Derivatives

In a structurally related series of 3-phenylquinazolinone-rhodanine hybrids, the para-substituted derivative compound 11 exhibited IC50 values of 1.2–8.7 µM against HT-1080 fibrosarcoma and HL-60/K562 leukemia cell lines, whereas its meta-substituted counterparts were described as 'far less active' [1]. This class-level trend indicates that meta-acetyl substitution at the N3-phenyl ring (as in the target compound, CAS 868147-30-2) may attenuate cytotoxic potency relative to the para-acetyl isomer [1]. Direct head-to-head quantitative data for this exact pair are not yet published; the inference is drawn from closely analogous rhodanine scaffolds.

Rhodanine SAR N3-substituted rhodanines anticancer activity positional isomerism

C5 Heterocycle Replacement: Thiophene vs. Furan in 5-Methylene-2-thioxothiazolidin-4-ones

The target compound incorporates a thiophen-2-ylmethylene moiety at C5, whereas its direct furan analogue (E)-3-(3-acetylphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one contains an oxygen heterocycle [1]. Although no head-to-head biological comparison of this specific pair has been reported, the replacement of thiophene with furan in 5-arylidene rhodanines alters electronic distribution, hydrogen-bonding potential, and logP (estimated ΔlogP ≈ 0.3–0.6 units in favor of thiophene), which can significantly affect target binding. In broader rhodanine SAR reviews, thiophene-containing derivatives have shown distinct kinase inhibition profiles compared to their furan counterparts, with differences in IC50 values ranging from 2- to 10-fold depending on the target [1].

Thiophene bioisostere furan replacement rhodanine antitumor heterocycle SAR

N3 Substituent Electronic Effects: Acetylphenyl vs. Chlorophenyl in Thioxothiazolidin-4-ones

The target compound bears a 3-acetylphenyl group (electron-withdrawing, hydrogen-bond acceptor) at N3, while the comparator (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 309755-92-8) carries a 4-chlorophenyl group (electron-withdrawing, lipophilic, no H-bond acceptor) [1]. Published SAR on N3-substituted rhodanines demonstrates that electron-withdrawing acyl substituents can enhance antiproliferative activity compared to halogenated phenyl rings in certain cancer cell lines. For instance, in a series of N3-substituted 5-benzylidene rhodanines, the N3-acetyl derivative exhibited IC50 values in the low micromolar range (IC50 = 2–5 µM against MCF-7), while N3-(4-chlorophenyl) analogues showed 3- to 5-fold higher IC50 values [1].

N3 substituent effects electron-withdrawing group rhodanine cytotoxicity acetylphenyl rhodanine

Antimicrobial Activity of 5-Thiophen-2-ylmethylene Rhodanines: Class-Level Evidence

A series of 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones, including N3-alkane carboxylic acid derivatives, were synthesized and screened for antimicrobial activity. Several compounds demonstrated high activity against Staphylococcus aureus (Gram-positive) and Cryptococcus neoformans (fungal pathogen), with minimum inhibitory concentrations (MIC) in the range of 4–32 µg/mL [1]. The target compound (868147-30-2), featuring an N3-(3-acetylphenyl) substituent, has not been independently tested in this panel; however, its structural similarity to the active derivatives suggests potential antimicrobial utility that warrants direct evaluation.

Antimicrobial rhodanines Staphylococcus aureus Cryptococcus neoformans thioxothiazolidin-4-one

Recommended Application Scenarios for (E)-3-(3-Acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one


Medicinal Chemistry SAR Studies on N3-Meta-Substituted Rhodanine Kinase Inhibitors

The meta-acetylphenyl substitution pattern of this compound offers a distinctive profile relative to the more extensively studied para-substituted rhodanine analogues. As suggested by class-level SAR evidence, meta-substituted N3-aryl rhodanines may exhibit altered potency and selectivity in kinase inhibition assays compared to their para counterparts [1]. Procurement is indicated for research programs seeking to systematically evaluate the impact of N3 positional isomerism on target engagement, particularly against PIM, Aurora, or CDK kinase families where rhodanine scaffolds have shown promising activity.

Antimicrobial Hit Identification and Scaffold Expansion

The 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one core has demonstrated antimicrobial activity against Gram-positive bacteria and fungal pathogens in published screening campaigns, with MIC values ranging from 4 to 32 µg/mL for structurally related derivatives [1]. The target compound, with its unique N3-(3-acetylphenyl) substitution, represents a novel entry into this chemical space and is suitable for inclusion in antimicrobial screening cascades aimed at identifying new lead matter against drug-resistant S. aureus or Cryptococcus species.

Chemical Biology Probe Development Targeting Cancer-Relevant Pathways

Rhodanine derivatives have been characterized as ATP-competitive inhibitors of oncogenic kinases, including PIM-1/PIM-2/PIM-3, with optimized compounds achieving single-digit nanomolar IC50 values [1]. The acetyl group on the N3-phenyl ring of this compound provides a reactive handle for bioconjugation or fluorescent tagging, facilitating the development of chemical probes for target identification and cellular localization studies. This property differentiates the target compound from halogenated analogues (e.g., chlorophenyl derivatives) that lack accessible functional groups for derivatization [1].

Comparative Pharmacophore Analysis: Thiophene vs. Furan in 5-Methylene Rhodanines

The thiophene-containing target compound can be directly compared with its furan analogue to elucidate the contribution of the C5 heterocycle to molecular recognition and biological activity [1]. Such studies are particularly relevant for targets where sulfur-mediated interactions (hydrophobic contacts, π-stacking) are hypothesized to be critical for binding. Procurement of both the thiophene and furan derivatives enables rigorous SAR exploration that can inform rational design of optimized leads with improved potency and selectivity.

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